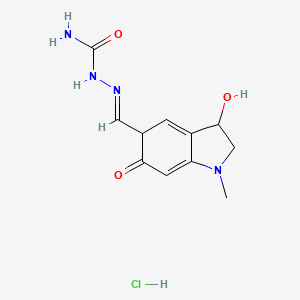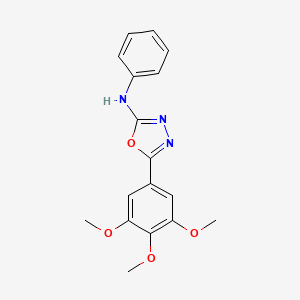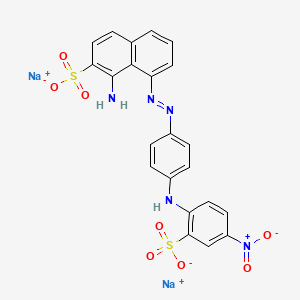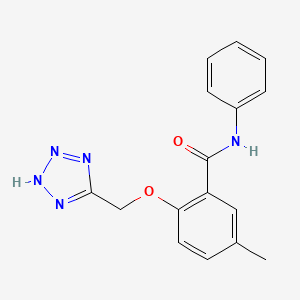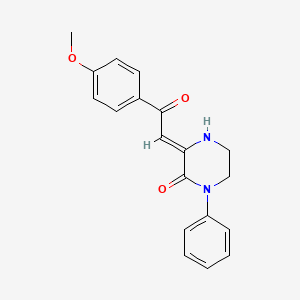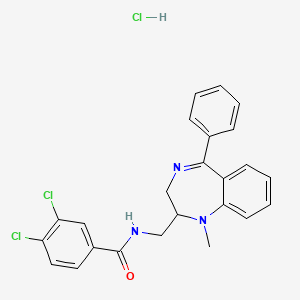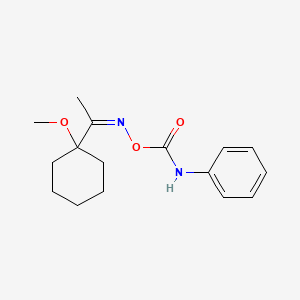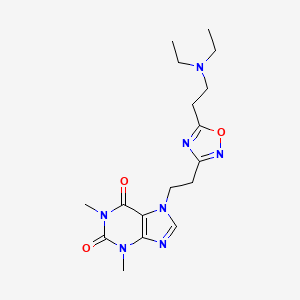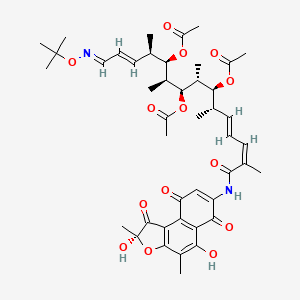
Urea, (3,4-dihydro-2H-pyrrol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method allows for the efficient assembly of the compound from readily available precursors.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include steps such as reductive cyclization of nitroolefins with 1,3-diketones or various aldol-type cyclocondensations . These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Urea, (3,4-dihydro-2H-pyrrol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-tumor activity.
Industry: It is used in the production of various chemical products and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of Urea, (3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets. For instance, it has a low affinity for nicotinic acetylcholine receptors, with a Ki value of 3300 nM . This interaction can influence various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Urea, (3,4-dihydro-2H-pyrrol-5-yl)- include:
Pyridine, 3-(1-pyrrolin-2-yl)-: Another alkaloid with similar structural features.
2-(3-Pyridyl)-1-pyrroline: Shares the pyrroline ring structure.
Uniqueness
What sets Urea, (3,4-dihydro-2H-pyrrol-5-yl)- apart is its specific biological activity and the ease with which it can be synthesized from common precursors. Its unique interaction with nicotinic acetylcholine receptors also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
97482-11-6 |
|---|---|
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrrol-5-ylurea |
InChI |
InChI=1S/C5H9N3O/c6-5(9)8-4-2-1-3-7-4/h1-3H2,(H3,6,7,8,9) |
InChI-Schlüssel |
COXWIKJGOHZKIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




